5-Nitroisothiazole-3-carbaldehyde
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Overview
Description
5-Nitroisothiazole-3-carbaldehyde is a chemical compound with the molecular formula C4H2N2O3S and a molecular weight of 158.14 g/mol It is a derivative of isothiazole, characterized by the presence of a nitro group at the 5-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroisothiazole-3-carbaldehyde typically involves the nitration of isothiazole derivatives followed by formylation. One common method includes the nitration of isothiazole using a mixture of sulfuric and nitric acids to introduce the nitro group at the 5-position. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitroisothiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Nitroisothiazole-3-carboxylic acid.
Reduction: 5-Amino-isothiazole-3-carbaldehyde.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Scientific Research Applications
5-Nitroisothiazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 5-Nitroisothiazole-3-carbaldehyde is primarily related to its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates that can interact with biological molecules, leading to antimicrobial and anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisothiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Isothiazolecarboxaldehyde: Lacks the nitro group, reducing its potential antimicrobial activity.
5-Nitrothiazole-2-carbaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications
Uniqueness
5-Nitroisothiazole-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
5-nitro-1,2-thiazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O3S/c7-2-3-1-4(6(8)9)10-5-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKCWWKLBUQBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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